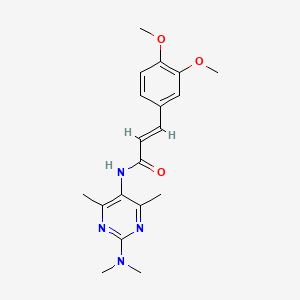

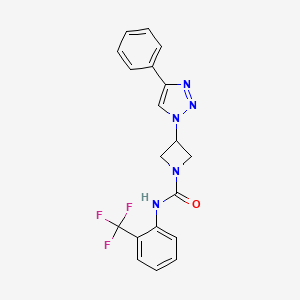

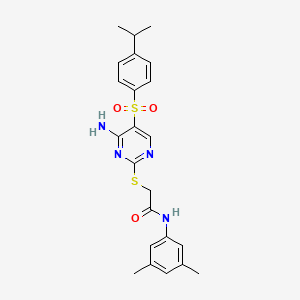

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide is a synthetic molecule that appears to be designed for potential therapeutic applications. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, paper discusses N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides with various amine moieties designed as anti-tuberculosis agents, indicating the relevance of the phenoxyethyl and carboxamide groups in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the strategic combination of different moieties to achieve the desired biological activity. In paper , the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides are described, which may share synthetic pathways with the compound due to the presence of similar functional groups such as the phenoxyethyl group and the carboxamide linkage.

Molecular Structure Analysis

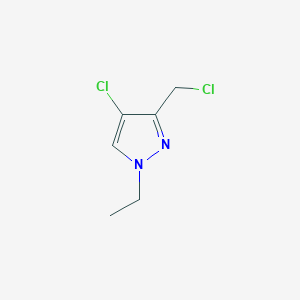

The molecular structure of the compound of interest likely includes a triazole ring, a pyridazine ring, and a piperidine ring, as suggested by its name. These rings are common in medicinal chemistry for their diverse biological activities. For example, the triazine ring in paper is critical for the potency and selectivity of soluble epoxide hydrolase inhibitors, suggesting that the triazole ring in the compound of interest may also play a crucial role in its biological activity.

Chemical Reactions Analysis

The chemical reactions involving the compound would depend on its functional groups. The presence of a carboxamide group, as seen in paper , suggests that the compound could undergo reactions typical for amides, such as hydrolysis or nucleophilic acyl substitution. The heterocyclic rings may also participate in various chemical reactions, potentially including electrophilic substitution or ring-opening reactions, depending on the conditions and reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic rings could affect its solubility, stability, and reactivity. For instance, the benzoylpiperidine-based compound in paper showed good oral bioavailability, which could be a desirable property for the compound if intended for therapeutic use. The specific substituents and their positions on the rings would further define the compound's properties, such as its lipophilicity and potential to form hydrogen bonds.

Applications De Recherche Scientifique

Heterocyclic Chemistry Synthesis

Studies have shown the utility of related compounds in the synthesis of N,S-containing heterocycles, highlighting the versatility of piperidine derivatives in chemical synthesis. For example, piperidinium derivatives have been used in aminomethylation reactions to form complex heterocyclic structures, illustrating the compound's role in expanding the chemical space of heterocyclic chemistry (Dotsenko et al., 2012).

Antihistaminic and Anti-inflammatory Applications

Research on similar compounds has demonstrated their potential in developing inhibitors with antihistaminic activity and the ability to inhibit eosinophil infiltration, which is crucial for treating allergic reactions and conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Enzyme Inhibition for Disease Treatment

Compounds with the piperidine moiety have been explored for their role in inhibiting enzymes like soluble epoxide hydrolase. This enzyme is involved in the metabolic breakdown of epoxides to diols, pathways relevant to inflammatory diseases. The synthesis and evaluation of piperidine-carboxamides highlight the potential of such compounds in therapeutic applications (Thalji et al., 2013).

Analgesic and Antiparkinsonian Activities

Derivatives from related chemical structures have been assessed for their analgesic and antiparkinsonian activities, with some showing comparable effects to established drugs. This suggests potential applications in developing new treatments for pain and Parkinson's disease (Amr et al., 2008).

Molecular Docking and In Vitro Screening

Novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These findings indicate the compound's utility in designing molecules with specific biological activities (Flefel et al., 2018).

Propriétés

IUPAC Name |

N-(2-phenoxyethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c28-20(22-10-13-29-17-4-2-1-3-5-17)16-8-11-26(12-9-16)18-6-7-19(25-24-18)27-15-21-14-23-27/h1-7,14-16H,8-13H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBIFLXFOLHVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCOC2=CC=CC=C2)C3=NN=C(C=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)

![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)